Fmoc-Lys(Dabcyl)-OH
Overview
Description
“Fmoc-Lys(Dabcyl)-OH” is a modified lysine derivative used for the preparation of chromogenically-labeled peptides by Fmoc SPPS . The Dabcyl group quenches the fluorescence of EDANS, Mca, TET, JOE, FAM fluorophores, making it an extremely useful tool for the synthesis of fluorescence-quenched peptide substrates .
Synthesis Analysis
The synthesis of Fmoc-Lys(Dabcyl)-OH involves two distinct synthetic routes. The first involves copper complexation of Lys while the second utilizes Fmoc-Lys with microwave irradiation . Both approaches allow convenient production of a very pure final product at a reasonable cost . Fmoc-Lys(Dabcyl)-OH and Fmoc-Lys(Dabcyl) were incorporated into the sequence of a THP substrate utilizing automated solid-phase peptide synthesis protocols .
Molecular Structure Analysis
The molecular formula of “Fmoc-Lys(Dabcyl)-OH” is C36H37N5O5 . Its molecular weight is 619.7 g/mol .
Chemical Reactions Analysis
“Fmoc-Lys(Dabcyl)-OH” is a building block for in-sequence Lys labeling by DABCYL . It is one of the most common acceptor dyes for preparing FRET peptides .
Physical And Chemical Properties Analysis
“Fmoc-Lys(Dabcyl)-OH” has a molecular weight of 619.7 g/mol and a molecular formula of C36H37N5O5 .
Scientific Research Applications
Supramolecular Hydrogels : Fmoc-Lys(Dabcyl)-OH has been used in the development of supramolecular hydrogels. These hydrogels have inherent biocompatible and biodegradable properties, making them suitable for biomedical applications. Their antimicrobial activity is enhanced by incorporating a colloidal and ionic silver mixture (Croitoriu et al., 2021).
Fluorescence Resonance Energy Transfer (FRET) Peptide Substrates : It is utilized in the preparation of FRET peptide substrates for protease activity assays. This involves synthesizing a triple-helical peptide (THP) substrate using Fmoc-Lys(Dabcyl) and assessing its activity with matrix metalloproteinases (Tokmina-Roszyk et al., 2013).
Solid-Phase Synthesis of Branched Peptides : Fmoc-Lys(Dabcyl)-OH is used in the solid-phase synthesis of branched peptides, particularly for targeting specific protein domains. This application is crucial in the development of specific and high-affinity ligands (Xu et al., 2004).
Ultrasound-Induced Gelation : This compound is shown to act as a gelator in various alcohols and aromatic solvents under sonication conditions. Its ability to form organogels through ultrasound stimulation is significant in material science (Geng et al., 2017).
Peptide Ligation via Azido Protection : In peptide chemistry, azido-protected Fmoc-Lys-OH (including Fmoc-Lys(Dabcyl)-OH) can be condensed with peptide thioesters, demonstrating its versatility in synthesizing complex peptides (Katayama et al., 2008).
Controlled Aggregation Properties : Fmoc-Lys(Dabcyl)-OH is studied for its self-assembled structures under different conditions. These structures have potential applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).
Drug Carrier and Hydrogel Formation : It exhibits pH-controlled ambidextrous gelation, making it significant for applications such as drug carriers and constructing hydrogels with various properties (Reddy et al., 2015).
Solid-Phase Synthesis of Fluorogenic Substrates : Fmoc-Lys(Dabcyl)-OH is used in the synthesis of fluorogenic substrates, essential in biochemical assays (Malkar & Fields, 2004).
Solid-Phase Peptide Synthesis : Its role in solid-phase peptide synthesis, particularly in synthesizing cyclic and branched peptides, is highlighted, showcasing its importance in peptide chemistry (Tong & Hong, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37N5O5/c1-41(2)27-20-18-26(19-21-27)40-39-25-16-14-24(15-17-25)34(42)37-22-8-7-13-33(35(43)44)38-36(45)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33H,7-8,13,22-23H2,1-2H3,(H,37,42)(H,38,45)(H,43,44)/t33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOPWTDBGMLRNG-XIFFEERXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373222 | |
Record name | Fmoc-Lys(Dabcyl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Dabcyl)-OH | |
CAS RN |
146998-27-8 | |
Record name | Fmoc-Lys(Dabcyl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.